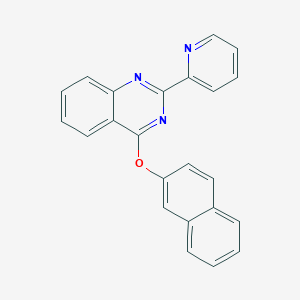
4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of quinazoline derivatives, which have shown promising results in treating various diseases, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline is not fully understood. However, it has been reported to inhibit various enzymes and signaling pathways involved in cancer growth and inflammation. It has also been shown to interact with proteins involved in neurological disorders, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been reported to have low toxicity, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline in lab experiments include its high yield and purity, low toxicity, and potential for large-scale production. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
For research on 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline include determining its safety and efficacy in humans, exploring its potential in treating other diseases, and developing more efficient synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
The synthesis of 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline involves the condensation of 2-aminopyridine with 2-naphthol in the presence of a catalyst, followed by the reaction with 2-chloroquinazoline. The final product is obtained through purification and isolation steps. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline has shown potential in various scientific research applications. It has been reported to have anti-cancer properties, inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-naphthalen-2-yloxy-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c1-2-8-17-15-18(13-12-16(17)7-1)27-23-19-9-3-4-10-20(19)25-22(26-23)21-11-5-6-14-24-21/h1-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOZDQMGKXTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


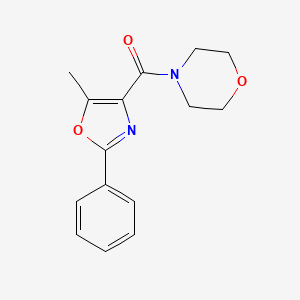

![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
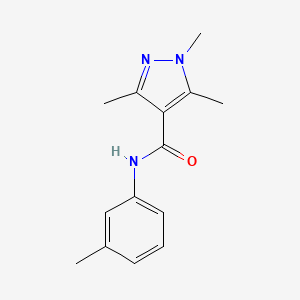
![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)
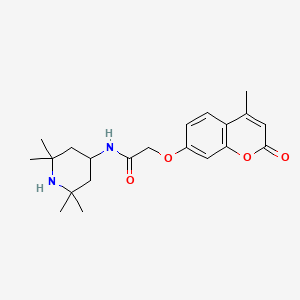
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
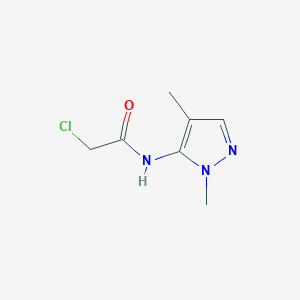
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)


